

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Chloro-4-methoxypyridine HCl

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-Chloro-4-methoxypyridine hydrochloride
CAS No.:	861024-97-7
Cat. No.:	B11912602

[Get Quote](#)

Executive Summary & Structural Context

3-Chloro-4-methoxypyridine hydrochloride is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its structure features a pyridine ring substituted with an electron-withdrawing chlorine atom at the C3 position and an electron-donating methoxy group at the C4 position.

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability, crystallinity, and water solubility compared to the oily or low-melting free base. However, the protonation of the pyridine nitrogen introduces significant "deshielding" effects in NMR spectroscopy, which must be accounted for during structural verification.

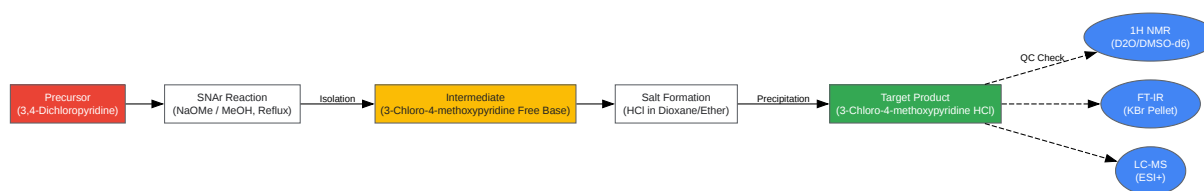
Structural Logic

- Chlorine (C3): Induces an inductive withdrawing effect (-I), slightly deshielding H2.

- Methoxy (C4): Induces a strong resonance donating effect (+R), significantly shielding the ortho-proton (H5) and para-position (though N is at para).
- Protonation (N-H⁺): The formation of the HCl salt places a positive charge on the nitrogen, causing a global downfield shift, most pronounced at the -positions (H2, H6).

Analytical Workflow & Synthesis

The following diagram outlines the standard workflow for synthesizing the salt from the commercially available free base or precursor (3,4-dichloropyridine) and the subsequent analytical checkpoints.



[Click to download full resolution via product page](#)

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SNAr) and subsequent salt formation/analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for identification is

¹H NMR. Below is the comparative data between the Free Base and the Hydrochloride Salt.

Note on Solvent Effects: The HCl salt is best analyzed in DMSO-d₆ or

. In

, the acidic N-H proton will exchange with deuterium and will not be visible.[1] In DMSO-d6, it may appear as a broad singlet >12 ppm.

Table 1: H NMR Data (400 MHz)

Position	Proton Type	Multiplicity	Free Base Shift (, ppm)*	HCl Salt Shift (, ppm)**	Coupling (, Hz)
H-2	Aromatic	Singlet (s)	8.42	8.85 - 8.95	-
H-6	Aromatic	Doublet (d)	8.31	8.65 - 8.75	
H-5	Aromatic	Doublet (d)	6.85	7.40 - 7.55	
-OCH3	Methoxy	Singlet (s)	3.96	4.10 - 4.15	-
N-H+	Amine	Broad (br s)	N/A	12.5 - 14.0	Visible in DMSO only

- *Free Base values based on commercial standards (CDCl3).
- **HCl Salt values are predicted based on standard pyridinium shift increments (+0.4 to +0.6 ppm for -protons).

Table 2: C NMR Data (100 MHz)

Carbon	Type	Shift (, ppm)	Assignment Logic
C-4	Quaternary	~163.5	Ipsso to OMe (Deshielded)
C-2	CH	~148.0	Alpha to N, Alpha to Cl
C-6	CH	~149.5	Alpha to N
C-3	Quaternary	~122.0	Ipsso to Cl
C-5	CH	~108.5	Ortho to OMe (Shielded)
-OCH3	Methyl	~57.0	Methoxy Carbon

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom, which has a distinct isotopic signature.

Experimental Parameters (ESI+)

- Ionization Mode: Electrospray Ionization (Positive)
- Solvent: Methanol/Water + 0.1% Formic Acid

Table 3: MS Fragment Analysis

m/z (Observed)	Ion Identity	Relative Abundance	Interpretation
144.0	()	100% (Base Peak)	Protonated Free Base
146.0	()	~33%	Chlorine Isotope Signature (3:1 Ratio)
129.0		< 10%	Loss of Methyl radical (from OMe)
108.0		< 5%	Dechlorination (Rare in mild ESI)

Diagnostic Rule: The presence of the M+2 peak at ~33% intensity of the parent peak is the primary confirmation of the monochlorinated species.

Infrared (IR) Spectroscopy

IR is particularly useful for distinguishing the salt from the free base.

- Pyridinium N-H Stretch: A broad, multi-band absorption between 2400–3000 cm^{-1} is characteristic of the pyridine hydrochloride salt (N-H+...Cl- interaction). This is absent in the free base.^[2]
- C-H Stretch (Aromatic): 3000–3100 cm^{-1} (often overlapped by the N-H band in salts).
- C=N / C=C Ring Stretch: 1580–1600 cm^{-1} .
- C-O Stretch (Ether): Strong band at 1260–1280 cm^{-1} (Aryl-alkyl ether).
- C-Cl Stretch: 1050–1090 cm^{-1} .

Experimental Protocols

Protocol A: Synthesis of HCl Salt from Free Base

Use this protocol to generate a fresh analytical standard if only the free base is available.

- Dissolution: Dissolve 500 mg of 3-chloro-4-methoxypyridine (Free Base) in 5 mL of anhydrous diethyl ether or dichloromethane.
- Acidification: Cool to 0°C. Slowly add 2.0 equivalents of 4M HCl in Dioxane dropwise.
- Precipitation: A white precipitate should form immediately. If not, add cold n-heptane to induce crystallization.
- Isolation: Filter the solid under vacuum/nitrogen. Wash with cold ether (2 x 5 mL).
- Drying: Dry under high vacuum at 40°C for 4 hours to remove excess HCl and solvent.
 - Expected Yield: >90%^[3]^[4]
 - Appearance: White to off-white crystalline solid.

Protocol B: NMR Sample Preparation

- Solvent Choice: Use DMSO-d₆ for full characterization (to see the acidic proton). Use D₂O if solubility is an issue (spectra will be cleaner but missing the NH peak).
- Concentration: Dissolve ~10 mg of the salt in 0.6 mL of solvent.
- Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

References

- PubChem Compound Summary. 3-Chloro-4-methoxypyridine (Free Base). National Center for Biotechnology Information. [\[Link\]](#)
- Reagent Database. CAS 89379-79-3 Data Entry.^[5]^[6] [\[Link\]](#) (Search CAS: 89379-79-3)^[5]^[6]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

- Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[7] Chem. 1997, 62, 21, 7512–7515. (For referencing solvent residual peaks). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 2. 3-Chloro-4-methoxytoluene [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3-CHLORO-4-METHOXYPYRIDINE CAS 89379-79-3 Life Science Database - www.reagentdatabase.com [[reagentdatabase.com](http://www.reagentdatabase.com)]
- 6. 3-CHLORO-4-METHOXYPYRIDINE CAS 89379-79-3 Life Science Database - www.reagentdatabase.com [[reagentdatabase.com](http://www.reagentdatabase.com)]
- 7. carloth.com [carloth.com]
- To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Chloro-4-methoxypyridine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11912602/docs#technical-whitepaper-spectroscopic-characterization-analytical-profiling-of-3-chloro-4-methoxypyridine-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)